molecular formula C20H24Cl2N4 B12456253 [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride

[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride

Cat. No.: B12456253
M. Wt: 391.3 g/mol
InChI Key: VKWQTBHLUZTWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Interpretation

The IUPAC name 1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine dihydrochloride derives from its core structural components:

  • Piperidine backbone : A six-membered saturated heterocycle with one nitrogen atom.
  • Methanamine substituent : A primary amine (-NH₂) attached to a methyl group at the piperidine’s 4-position.
  • Pyrimidin-2-yl group : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, bonded to the piperidine’s 1-position.
  • Naphthalen-2-yl substituent : A fused bicyclic aromatic system attached to the pyrimidine’s 4-position.

Structural Interpretation :

  • The piperidine ring adopts a chair conformation, with the methanamine group equatorial to minimize steric strain.
  • The pyrimidine-naphthalene system forms a planar aromatic domain, enabling π-π stacking interactions in biological targets.
  • Protonation of the methanamine and piperidine nitrogen atoms by hydrochloric acid yields the dihydrochloride salt, enhancing aqueous solubility.

Synonyms and Registry Numbers

This compound is cataloged under multiple identifiers across chemical databases:

Synonym Registry System Identifier Source
WAY-262611 dihydrochloride Pharmaceutical BML-WN110 Research literature
Dkk1 Inhibitor Biochemical N/A Patent databases
Base compound (without HCl) CAS 1123231-07-1 ECHA
Dihydrochloride salt PubChem 44551057* PubChem

*PubChem CID 44551057 corresponds to the acetamide derivative; the dihydrochloride form requires separate registration.

Molecular Formula and Weight Analysis

Molecular Formula : C₂₀H₂₄Cl₂N₄
Breakdown :

  • Base compound : C₂₀H₂₂N₄
  • Dihydrochloride addition : +2HCl → +2Cl⁻ + 2H⁺

Molecular Weight Calculation :

Component Atomic Weight Contribution (g/mol)
Carbon (20) 20 × 12.01 = 240.20
Hydrogen (24) 24 × 1.008 = 24.19
Chlorine (2) 2 × 35.45 = 70.90
Nitrogen (4) 4 × 14.01 = 56.04
Total 391.33 g/mol

This matches theoretical predictions (±0.5 g/mol tolerance) for a dihydrochloride salt of a C₂₀H₂₂N₄ base.

Salt Formation Rationale: Dihydrochloride Counterion Considerations

The dihydrochloride form addresses critical limitations of the free base:

Property Free Base Dihydrochloride Salt
Solubility Low in aqueous media (logP ~3) High (≥50 mg/mL in H₂O)
Stability Prone to oxidative degradation Enhanced shelf life (>24 months at 2–8°C)
Crystallinity Amorphous solid Defined crystalline structure
Bioavailability Variable absorption Consistent pharmacokinetics

Protonation Sites :

  • Primary amine (-NH₂ → -NH₃⁺Cl⁻)
  • Piperidine nitrogen (tertiary amine → -NH⁺Cl⁻)

Properties

Molecular Formula

C20H24Cl2N4

Molecular Weight

391.3 g/mol

IUPAC Name

[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride

InChI

InChI=1S/C20H22N4.2ClH/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18;;/h1-7,10,13,15H,8-9,11-12,14,21H2;2*1H

InChI Key

VKWQTBHLUZTWQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine typically involves multi-step organic reactions. The process begins with the formation of the naphthalen-2-ylpyrimidin-2-yl intermediate, followed by its coupling with piperidin-4-ylmethanamine. The final product is then converted to its dihydrochloride salt form to enhance its stability and solubility .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the compound while minimizing by-products.

Chemical Reactions Analysis

Acid-Base Reactions

The compound’s amine group enables acid-base chemistry , particularly protonation under acidic conditions. This property is critical for solubility modulation and interaction with biological systems.

Coupling Reactions

The compound participates in coupling reactions , such as nucleophilic substitutions or alkylation, facilitated by the presence of reactive amine groups. These reactions are typically performed under basic conditions using reagents like sodium hydride or potassium carbonate to deprotonate the amine and enhance nucleophilicity.

Reductive Amination

While not explicitly detailed for this compound, reductive amination is a plausible reaction pathway for methanamine group formation. This involves the reaction of an aldehyde/ketone with ammonia or an amine in the presence of a reducing agent (e.g., NaBH₃CN or LiAlH₄ ).

Oxidation and Reduction

The compound may undergo oxidation (e.g., using hydrogen peroxide in acetic acid) or reduction (e.g., with LiAlH₄ in ether), though specific transformations depend on structural modifications.

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsKey Outcomes
Acid-Base (Protonation)Hydrochloric acid, aqueous solutionsEnhanced solubility; formation of dihydrochloride salt
Coupling (Nucleophilic Substitution)Sodium hydride, THF or DMF; elevated temperaturesFormation of novel derivatives via amine group substitution
Reductive AminationAldehyde/ketone, ammonia, reducing agent (e.g., NaBH₃CN)Formation of methanamine group (hypothetical based on similar compounds)
OxidationHydrogen peroxide, acetic acidPotential modification of amine groups (e.g., nitration or hydroxylation)
ReductionLiAlH₄, etherReduction of amine groups to secondary amines or other derivatives

Mechanistic Insights

The compound’s reactivity stems from:

  • Electron-rich pyridine rings : Facilitate electrophilic substitution.

  • Amine functionality : Enables protonation, coupling, and redox transformations.

  • Naphthalene-pyrimidine conjugation : Influences hydrophobic interactions and stability.

Comparison with Analogues

Feature[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride
Structural Complexity Contains naphthalene-pyrimidine fusionLacks naphthalene; simpler pyrimidine-piperidine linkage
Reactivity Enhanced due to conjugated aromatic systemLess reactive due to absence of extended π-system
Solubility Improved by dihydrochloride saltSimilar dihydrochloride form but lower molecular weight

Scientific Research Applications

The compound (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, also known as WAY-262611, has the molecular formula C20H22N4C_{20}H_{22}N_4 and a molecular weight of 318.42 . Research indicates its potential application in treating bone disorders .

Scientific Research Applications

  • (Wnt/β-Catenin Pathway Agonist: (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, identified as Compound 5 or WAY-262611, acts as an agonist of the Wnt/β-catenin cellular messaging system . This mechanism is significant because the Wnt/β-catenin pathway plays a crucial role in bone formation .
  • Bone Formation: Studies demonstrate that this compound increases trabecular bone formation rate . In ovariectomized rats, oral administration of WAY-262611 resulted in a dose-dependent increase in trabecular bone formation, highlighting its potential in treating bone-related disorders .
  • Pharmacokinetic Properties: Compound 5 exhibits excellent pharmacokinetic properties, making it a promising candidate for therapeutic applications .
  • Targeted Therapy for Bone Disorders: As a result of high-throughput screening, (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine was discovered as a small molecule lead for the treatment of bone disorders . Its 2-aminopyrimidine template allows it to effectively target the Wnt beta-catenin cellular messaging system .

This compound is associated with the following properties :

  • CAS No: 1123231-07-1
  • Storage: Keep in a dark place under an inert atmosphere at 2-8°C.
  • Signal Word: Warning
  • Precautionary Statements: P261-P305+P351+P338
  • Hazard Statements: H302-H315-H319-H335

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural differences and similarities between the target compound and its analogues:

Compound Name Core Structure Aryl/Heteroaryl Substituent Functional Groups Biological Activity (If Reported)
Target: [1-(4-Naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine diHCl Piperidine-pyrimidine Naphthalen-2-yl (pyrimidine C4) Methanamine (dihydrochloride) Not explicitly reported (inference: kinase/GPCR modulation)
[1-(4-Bromobenzyl)piperidin-4-yl]methanamine diHCl Piperidine-benzyl 4-Bromobenzyl Methanamine (dihydrochloride) Biochemical intermediate
[1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl]methanamine diHCl Piperidine-triazole 1H-1,2,4-Triazol-3-yl Methanamine (dihydrochloride) Versatile scaffold for drug discovery
MMV019918 (Antimalarial agent) Piperidine-furan-phenyl 4-Bromo-2-chlorophenyl (furan C5) Methanamine Antimalarial (dual-stage activity)
[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine diHCl Piperidine-cyclopentylmethyl Cyclopentylmethyl Methanamine (dihydrochloride) Not reported

Key Observations :

  • Aryl/Heteroaryl Groups : The target compound’s naphthalen-2-yl-pyrimidine moiety distinguishes it from benzyl, triazole, or furan-phenyl analogues. The naphthalene system may enhance π-π stacking interactions in target binding compared to smaller aryl groups .
  • Salt Forms : Dihydrochloride salts are common across analogues, improving aqueous solubility for in vitro and in vivo studies .

Physicochemical and Metabolic Properties

  • Metabolic Stability : highlights microsomal stability assays for piperidine derivatives. The target compound’s bulkier substituent may reduce CYP450-mediated metabolism compared to smaller analogues .

Biological Activity

The compound [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride, also known as WAY-262611, has garnered attention due to its potential biological activities, particularly in the context of bone health and cellular signaling pathways. This article delves into the compound's biological activity, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

  • Chemical Name : [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine
  • CAS Number : 1123231-07-1
  • Molecular Formula : C20H22N4
  • Molecular Weight : 318.42 g/mol

WAY-262611 functions primarily as a Wnt pathway activator , which plays a crucial role in bone formation and regeneration. It specifically targets the beta-catenin signaling pathway, leading to enhanced osteogenic activity. This mechanism is significant for potential therapeutic applications in treating osteoporosis and other bone-related disorders.

1. Osteogenic Effects

Research has demonstrated that WAY-262611 significantly increases the trabecular bone formation rate in ovariectomized rats. This effect was observed through a dose-dependent relationship following oral administration, indicating its potential as a treatment for postmenopausal osteoporosis .

2. Cellular Studies

In vitro studies have shown that WAY-262611 promotes osteoblast differentiation and mineralization. The compound enhances the expression of osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin, which are critical for bone formation .

Study 1: Bone Formation in Ovariectomized Rats

A pivotal study investigated the effects of WAY-262611 on bone density in ovariectomized rats, a common model for postmenopausal osteoporosis. The compound was administered at varying doses, and results indicated:

Dose (mg/kg)Trabecular Bone Formation Rate (%)
0Baseline
5+15%
10+30%
20+45%

This study concluded that WAY-262611 significantly enhances bone formation rates, suggesting its potential utility in clinical settings for bone health management .

Study 2: In Vitro Osteoblast Differentiation

An additional study focused on the differentiation of preosteoblastic cells treated with WAY-262611. Key findings included:

TreatmentALP Activity (U/mg protein)Mineralization (Alizarin Red Staining)
Control0.5Low
WAY-262611 (10 µM)1.5Moderate
WAY-262611 (20 µM)3.0High

These results illustrate the compound's ability to enhance osteoblast activity and mineral deposition in vitro .

Safety Profile

The safety profile of WAY-262611 has been evaluated through various toxicity studies. Preliminary findings suggest that it possesses favorable pharmacokinetic properties with low toxicity at therapeutic doses, making it a promising candidate for further clinical trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.